molecular formula C7H9F3O3 B2813903 Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate CAS No. 26717-84-0

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate

Cat. No. B2813903
CAS RN: 26717-84-0
M. Wt: 198.141
InChI Key: WLLCYFXBJYFXQQ-PLNGDYQASA-N
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Patent
US06121202

Procedure details

A solution of ethyl 3-methoxy-4,4,4-trifluoro-2-buteneoate (48.45 g, 0.245 mol) and methyl thioglycolate (25.95 g, 0.245 mole) in methanol is treated dropwise with 300 mL, 1M KOH/methanol over a 45 minute period at 35-42° C. (external cooling is used to control exotherm) and stirred at ambient temperatures until reaction is complete by GC analysis. The resultant reaction mixture is poured onto ice water, acidified with 6N H2SO4 to pH 2 and extracted with ethyl acetate. The ethyl acetate extracts are combined, washed sequentially with saturated NaHCO3 and brine, dried over MgSO4 and concentrated in vacuo to give a pale yellow liquid residue. The residue is vacuum distilled to give the title product as a clear liquid, 39.06 g (71% yield), bp 42-45° C./0.10 mm Hg, identified by 1HNMR, 13CNMR and 19FNMR analyses.
Quantity
48.45 g
Type
reactant
Reaction Step One
Quantity
25.95 g
Type
reactant
Reaction Step One
Name
KOH methanol
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
CO[C:3]([C:10]([F:13])([F:12])[F:11])=[CH:4][C:5]([O:7]CC)=O.[C:14]([O:18][CH3:19])(=[O:17])[CH2:15][SH:16].[OH-].[K+].CO.OS(O)(=O)=O>CO>[OH:7][C:5]1[CH:4]=[C:3]([C:10]([F:11])([F:12])[F:13])[S:16][C:15]=1[C:14]([O:18][CH3:19])=[O:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
48.45 g
Type
reactant
Smiles
COC(=CC(=O)OCC)C(F)(F)F
Name
Quantity
25.95 g
Type
reactant
Smiles
C(CS)(=O)OC
Name
KOH methanol
Quantity
300 mL
Type
reactant
Smiles
[OH-].[K+].CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at ambient temperatures until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(external cooling is used to control exotherm)
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
ADDITION
Type
ADDITION
Details
is poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed sequentially with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow liquid residue
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
OC1=C(SC(=C1)C(F)(F)F)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.